molecular formula C12H7Cl3N2O2 B13084931 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid

2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid

Cat. No.: B13084931
M. Wt: 317.6 g/mol
InChI Key: LKTWNEGPIVKSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4,5-trichlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the trichlorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific combination of a pyrimidine ring, a 2,4,5-trichlorophenyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H7Cl3N2O2

Molecular Weight

317.6 g/mol

IUPAC Name

2-[2-(2,4,5-trichlorophenyl)pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C12H7Cl3N2O2/c13-8-3-10(15)9(14)2-7(8)12-16-4-6(5-17-12)1-11(18)19/h2-5H,1H2,(H,18,19)

InChI Key

LKTWNEGPIVKSKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)CC(=O)O

Origin of Product

United States

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